N-(2-fluorophenyl)-2-[3-(4-methoxyphenoxy)-4-oxo-2-(trifluoromethyl)chromen-7-yl]oxyacetamide
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Overview
Description
N-(2-fluorophenyl)-2-[3-(4-methoxyphenoxy)-4-oxo-2-(trifluoromethyl)chromen-7-yl]oxyacetamide is a complex organic compound that belongs to the class of benzopyran derivatives. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-fluorophenyl)-2-[3-(4-methoxyphenoxy)-4-oxo-2-(trifluoromethyl)chromen-7-yl]oxyacetamide typically involves multiple steps, including the formation of the benzopyran core, introduction of the trifluoromethyl group, and subsequent functionalization with the fluorophenyl and methoxyphenoxy groups. Common reagents used in these reactions include fluorobenzene, methoxyphenol, and trifluoromethyl ketone, among others. Reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis platforms may be employed to streamline the production process.
Chemical Reactions Analysis
Types of Reactions
N-(2-fluorophenyl)-2-[3-(4-methoxyphenoxy)-4-oxo-2-(trifluoromethyl)chromen-7-yl]oxyacetamide can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of carbonyl groups to alcohols.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions may vary depending on the desired transformation, but typically involve controlled temperatures, solvents, and catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific transformation being carried out. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can introduce a variety of functional groups, leading to diverse derivatives.
Scientific Research Applications
Chemistry
In chemistry, N-(2-fluorophenyl)-2-[3-(4-methoxyphenoxy)-4-oxo-2-(trifluoromethyl)chromen-7-yl]oxyacetamide is studied for its unique structural properties and reactivity. It serves as a model compound for understanding the behavior of benzopyran derivatives in various chemical reactions.
Biology
In biological research, this compound is investigated for its potential as a therapeutic agent. Studies may focus on its interactions with biological targets, such as enzymes and receptors, and its effects on cellular processes.
Medicine
In medicine, this compound is explored for its potential to treat various diseases. Its pharmacological properties, such as anti-inflammatory, antioxidant, and anticancer activities, are of particular interest.
Industry
In industry, this compound may be used as an intermediate in the synthesis of other complex molecules. Its unique chemical properties make it valuable for the development of new materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of N-(2-fluorophenyl)-2-[3-(4-methoxyphenoxy)-4-oxo-2-(trifluoromethyl)chromen-7-yl]oxyacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the observed biological effects. For example, the compound may inhibit the activity of certain enzymes, thereby reducing inflammation or preventing cancer cell proliferation.
Comparison with Similar Compounds
Similar Compounds
- N-(2-fluorophenyl)-2-[[3-(4-hydroxyphenoxy)-4-oxo-2-(trifluoromethyl)-1-benzopyran-7-yl]oxy]acetamide
- N-(2-chlorophenyl)-2-[[3-(4-methoxyphenoxy)-4-oxo-2-(trifluoromethyl)-1-benzopyran-7-yl]oxy]acetamide
- N-(2-fluorophenyl)-2-[[3-(4-methoxyphenoxy)-4-oxo-2-(methyl)-1-benzopyran-7-yl]oxy]acetamide
Uniqueness
N-(2-fluorophenyl)-2-[3-(4-methoxyphenoxy)-4-oxo-2-(trifluoromethyl)chromen-7-yl]oxyacetamide is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable molecule for research and development.
Properties
Molecular Formula |
C25H17F4NO6 |
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Molecular Weight |
503.4 g/mol |
IUPAC Name |
N-(2-fluorophenyl)-2-[3-(4-methoxyphenoxy)-4-oxo-2-(trifluoromethyl)chromen-7-yl]oxyacetamide |
InChI |
InChI=1S/C25H17F4NO6/c1-33-14-6-8-15(9-7-14)35-23-22(32)17-11-10-16(12-20(17)36-24(23)25(27,28)29)34-13-21(31)30-19-5-3-2-4-18(19)26/h2-12H,13H2,1H3,(H,30,31) |
InChI Key |
PJEDMSHJQJWCMM-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)OC2=C(OC3=C(C2=O)C=CC(=C3)OCC(=O)NC4=CC=CC=C4F)C(F)(F)F |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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